molecular formula C3H6N2 B2784269 cyano(ethyl)amine CAS No. 38434-78-5

cyano(ethyl)amine

Cat. No.: B2784269
CAS No.: 38434-78-5
M. Wt: 70.095
InChI Key: JOGZZTFIGKYTSV-UHFFFAOYSA-N
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Description

cyano(ethyl)amine is an organic compound characterized by the presence of an ethyl group attached to a cyanamide moiety. This compound is of significant interest due to its versatile applications in organic synthesis and its potential utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: cyano(ethyl)amine can be synthesized through several methods. One common approach involves the reaction of ethylamine with cyanogen chloride under controlled conditions. The reaction typically proceeds as follows:

C2H5NH2+ClCNC2H5NHCN+HCl\text{C}_2\text{H}_5\text{NH}_2 + \text{ClCN} \rightarrow \text{C}_2\text{H}_5\text{NHCN} + \text{HCl} C2​H5​NH2​+ClCN→C2​H5​NHCN+HCl

This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, this compound can be produced by the reaction of ethylamine with cyanamide in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity. The process involves the following steps:

  • Mixing ethylamine and cyanamide in a reactor.
  • Adding a catalyst to facilitate the reaction.
  • Maintaining the reaction mixture at an appropriate temperature and pressure.
  • Purifying the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: cyano(ethyl)amine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form N-ethylurea using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction of this compound can yield ethylamine and ammonia.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the cyanamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

    Oxidation: N-ethylurea.

    Reduction: Ethylamine and ammonia.

    Substitution: Various substituted cyanamides depending on the nucleophile used.

Scientific Research Applications

cyano(ethyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other organic molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of cyano(ethyl)amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The cyanamide group is known to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This mechanism is exploited in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

    N-methylcyanamide: Similar in structure but with a methyl group instead of an ethyl group. It has different reactivity and applications.

    N-phenylcyanamide: Contains a phenyl group, leading to distinct chemical properties and uses in organic synthesis.

Uniqueness of cyano(ethyl)amine: this compound is unique due to its specific reactivity profile and the ability to form a variety of derivatives with potential applications in multiple fields. Its ethyl group provides a balance between reactivity and stability, making it a valuable compound in synthetic chemistry.

Biological Activity

Cyano(ethyl)amine, a compound featuring both cyano and ethyl amine functionalities, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its synthesis, mechanisms of action, and applications in drug development.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical reactions involving cyanoacetates and amines. One notable method involves the reaction of ethyl cyanoacetate with amines, leading to the formation of this compound derivatives. For instance, the synthesis of 2-cyano-N-(5-methylthiazol-2-yl)acetamide has been reported, showcasing the versatility of cyano compounds in generating biologically active heterocycles .

Mechanisms of Biological Activity

The biological activity of this compound derivatives is primarily attributed to their interaction with biological targets such as enzymes and receptors. These compounds have demonstrated a range of pharmacological effects:

  • Antitumor Activity : Cyano derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives containing a pyridine ring have been identified as potential anticancer agents due to their ability to inhibit tumor growth .
  • Antibacterial Properties : Some cyano compounds have displayed antibacterial activity against specific strains of bacteria, indicating their potential use in treating bacterial infections .
  • Anti-inflammatory Effects : Research suggests that certain cyano derivatives may possess anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Cytotoxicity Against Cancer Cells : A study investigated the cytotoxic effects of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives against human tumor cells. The introduction of indole moieties was found to enhance antitumor activity significantly .
  • Antibacterial Screening : Another study evaluated the antibacterial properties of various cyano compounds against common pathogens. The results indicated that some derivatives exhibited potent inhibition against Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) : The SAR analysis of this compound derivatives revealed that modifications at specific positions on the aromatic ring could enhance biological activity. For example, substituents on the phenyl group were found to improve cytotoxicity against cancer cells .

Data Tables

Biological ActivityCompound DerivativeObserved Effect
Antitumor2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridineSignificant cytotoxicity against tumor cells
AntibacterialCyano derivative AInhibition of Gram-positive bacteria
Anti-inflammatoryCyano derivative BReduction in inflammation markers

Properties

IUPAC Name

ethylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-2-5-3-4/h5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGZZTFIGKYTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

70.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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